molecular formula C6H3BrF2O B066367 2-Bromo-4,5-difluorophenol CAS No. 166281-37-4

2-Bromo-4,5-difluorophenol

Cat. No.: B066367
CAS No.: 166281-37-4
M. Wt: 208.99 g/mol
InChI Key: FCYZOOHWUOEAOX-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

2-Bromo-4,5-difluorophenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-difluorophenol can be synthesized through several methods. One common approach involves the bromination of 4,5-difluorophenol using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of solvents like acetone and catalysts such as potassium carbonate and potassium iodide. The reaction mixture is stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-5-fluorophenol
  • 3,4-Difluorophenol
  • 4-Bromo-2,5-difluorophenol

Comparison: 2-Bromo-4,5-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

IUPAC Name

2-bromo-4,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYZOOHWUOEAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371250
Record name 2-Bromo-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166281-37-4
Record name 2-Bromo-4,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166281-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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